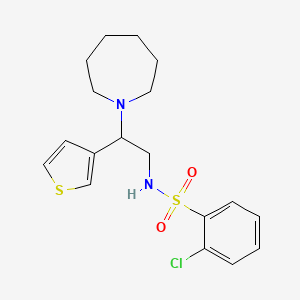

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O2S2/c19-16-7-3-4-8-18(16)25(22,23)20-13-17(15-9-12-24-14-15)21-10-5-1-2-6-11-21/h3-4,7-9,12,14,17,20H,1-2,5-6,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFZITFQWBDHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide is a complex organic compound notable for its unique structural features, which include an azepane ring and a thiophene moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in modulating neurotransmitter systems and acting as a therapeutic agent for various neuropsychiatric disorders.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

- Neurotransmitter Modulation : Studies suggest that this compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Therapeutic Potential : There is ongoing research into its efficacy as a treatment for conditions such as anxiety, depression, and other neuropsychiatric disorders. The unique combination of the azepane and thiophene structures potentially enhances its pharmacological profile.

Case Studies

Several studies have investigated the biological activity of related compounds. Notably:

- Study on Receptor Binding : A study demonstrated that derivatives of the compound showed significant binding affinity to serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.

- In Vivo Efficacy : Preclinical trials indicated that compounds with similar structures exhibited anxiolytic effects in rodent models, suggesting potential therapeutic applications for human anxiety disorders.

Interaction Studies

Interaction studies utilizing techniques such as radiolabeled ligand binding assays have been crucial in understanding how this compound interacts at the molecular level. These studies often focus on:

- Binding Affinity : Determining the compound's affinity for various receptors.

- Mechanism of Action : Understanding how it influences neurotransmitter release and receptor activation.

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-[4-(azepan-1-yl)phenyl]acetamide | Azepane ring attached to phenyl | Simpler structure, lacks thiophene |

| 4-chloro-N-(piperidin-1-yl)benzamide | Piperidine instead of azepane | Similar biological targets |

| 2-thiophenecarboxylic acid | Contains thiophene but no azepane | Different functional group |

This table highlights that while these compounds share certain structural elements, the unique combination of features in this compound may enhance its pharmacological profile.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of sulfonamides with variations in the aromatic ring substituents and nitrogen heterocycles. Key analogues include:

Notes:

- *Calculated based on structural analogs due to lack of explicit data.

- The 5-chloro-2-methoxy analogue (CAS 954671-59-1) has a higher molecular weight due to the additional methoxy group, which may improve solubility or alter steric interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.